molecular formula C8H11NOS B1274246 2-(Thiophen-2-yl)morpholine CAS No. 76175-49-0

2-(Thiophen-2-yl)morpholine

Cat. No.: B1274246
CAS No.: 76175-49-0
M. Wt: 169.25 g/mol
InChI Key: PBAULEGLRQCXKD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a thiophene group at the second position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Thiophen-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, it has been shown to bind to proteins involved in cell signaling pathways, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of kinases involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression profiles, affecting cellular responses to external stimuli . Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses . These interactions highlight the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant biochemical activity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without inducing toxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biochemical effects . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)morpholine typically involves the reaction of morpholine with thiophene derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-bromothiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products:

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Thiophen-2-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

    Thiophene: A simpler analog without the morpholine ring.

    Morpholine: A simpler analog without the thiophene ring.

    2-(Thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of morpholine.

Uniqueness: 2-(Thiophen-2-yl)morpholine combines the properties of both thiophene and morpholine, offering unique chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

2-thiophen-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAULEGLRQCXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388906
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76175-49-0
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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